molecular formula C17H17NO2 B7562947 Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone

Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone

Cat. No. B7562947
M. Wt: 267.32 g/mol
InChI Key: RELBMIBSPTUGRX-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel therapeutic agents. Additionally, we will list several future directions for the research and development of this compound.

Mechanism of Action

The exact mechanism of action of Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, potentially through the inhibition of the Akt/mTOR signaling pathway.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells, potentially through the inhibition of the Akt/mTOR signaling pathway. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone is its unique chemical structure, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, this compound exhibits potent anti-inflammatory and analgesic properties, making it a valuable tool for studying pain management and inflammation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several exciting future directions for the research and development of Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone. One potential direction is the development of novel pain management drugs based on this compound. Additionally, further studies are needed to fully understand the anticancer properties of this compound and its potential applications in cancer therapeutics. Finally, the development of more efficient synthesis methods for this compound could help to make it more widely available for scientific research.

Synthesis Methods

Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of benzyl bromide and 2-hydroxyacetophenone in the presence of a base to form 5-benzyl-2-hydroxyacetophenone. Next, the 5-benzyl-2-hydroxyacetophenone is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form 5-benzyl-2-hydroxy-4,4-dimethyl-2-oxo-1,3-dioxolane. The final step involves the reaction of 5-benzyl-2-hydroxy-4,4-dimethyl-2-oxo-1,3-dioxolane with azetidine in the presence of a base to form this compound.

Scientific Research Applications

Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapeutics.

properties

IUPAC Name

azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-8-7-14(11-13-5-2-1-3-6-13)12-15(16)17(20)18-9-4-10-18/h1-3,5-8,12,19H,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBMIBSPTUGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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